2,2-Dimethyl-4-(3-fluoro-2-methylphenyl)-4-oxobutyric acid
CAS No.: 951884-98-3
Cat. No.: VC2292073
Molecular Formula: C13H15FO3
Molecular Weight: 238.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951884-98-3 |
|---|---|
| Molecular Formula | C13H15FO3 |
| Molecular Weight | 238.25 g/mol |
| IUPAC Name | 4-(3-fluoro-2-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C13H15FO3/c1-8-9(5-4-6-10(8)14)11(15)7-13(2,3)12(16)17/h4-6H,7H2,1-3H3,(H,16,17) |
| Standard InChI Key | IYODIKTVBCVHOF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1F)C(=O)CC(C)(C)C(=O)O |
| Canonical SMILES | CC1=C(C=CC=C1F)C(=O)CC(C)(C)C(=O)O |
Introduction
Chemical Structure and Properties
The compound 2,2-Dimethyl-4-(3-fluoro-2-methylphenyl)-4-oxobutyric acid is characterized by its distinctive chemical structure, which combines several functional groups that contribute to its unique properties and applications.
Molecular Identity and Structural Features
2,2-Dimethyl-4-(3-fluoro-2-methylphenyl)-4-oxobutyric acid has a CAS number of 951884-98-3, which serves as its unique identifier in chemical databases. Its molecular formula is C₁₃H₁₅FO₃, indicating a composition of 13 carbon atoms, 15 hydrogen atoms, one fluorine atom, and three oxygen atoms. The molecular weight of this compound is 238.25 g/mol, placing it in the category of small-molecule organic compounds.
The IUPAC name for this compound is 4-(3-fluoro-2-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid, which systematically describes its structural arrangement. The compound features a fluorinated aromatic ring with a methyl substituent, linked to a ketone group, which is further connected to a dimethyl-substituted carboxylic acid moiety.
Physical and Chemical Properties
The structure of 2,2-Dimethyl-4-(3-fluoro-2-methylphenyl)-4-oxobutyric acid can be represented by several notations that facilitate its identification and analysis in chemical databases and research:
| Property | Value |
|---|---|
| Standard InChI | InChI=1S/C13H15FO3/c1-8-9(5-4-6-10(8)14)11(15)7-13(2,3)12(16)17/h4-6H,7H2,1-3H3,(H,16,17) |
| Standard InChIKey | IYODIKTVBCVHOF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1F)C(=O)CC(C)(C)C(=O)O |
| Canonical SMILES | CC1=C(C=CC=C1F)C(=O)CC(C)(C)C(=O)O |
| PubChem Compound ID | 24727259 |
The presence of the fluorine atom in the structure is particularly significant as it enhances the compound's lipophilicity and alters its electronic properties. This modification can potentially increase binding affinity to enzymes or receptors involved in various metabolic pathways, making it valuable for pharmaceutical applications.
Synthesis and Production Methods
The production of 2,2-Dimethyl-4-(3-fluoro-2-methylphenyl)-4-oxobutyric acid involves specific synthetic routes that utilize appropriate starting materials and reaction conditions to achieve the desired product with high yield and purity.
Biological Activity and Applications
The structural features of 2,2-Dimethyl-4-(3-fluoro-2-methylphenyl)-4-oxobutyric acid contribute to its potential biological activities and applications in various fields, particularly in medicinal chemistry and pharmaceutical development.
Structural Comparison with Similar Compounds
Understanding the relationship between 2,2-Dimethyl-4-(3-fluoro-2-methylphenyl)-4-oxobutyric acid and structurally similar compounds can provide valuable insights into its potential properties and applications.
Comparison with 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid
A related compound, 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid (CAS: 71821-98-2), shares many structural features with our target compound but differs in the substitution pattern on the phenyl ring:
| Feature | 2,2-Dimethyl-4-(3-fluoro-2-methylphenyl)-4-oxobutyric acid | 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid |
|---|---|---|
| Molecular Formula | C₁₃H₁₅FO₃ | C₁₃H₁₆O₃ |
| Molecular Weight | 238.25 g/mol | 220.26 g/mol |
| Phenyl Substitution | 3-fluoro-2-methyl | 4-methyl |
| PubChem ID | 24727259 | 24727193 |
The key difference between these compounds is the substitution pattern on the phenyl ring. While our target compound has both fluorine and methyl substituents at the 3- and 2-positions respectively, the related compound has only a methyl group at the 4-position. This difference in substitution pattern would be expected to influence the electronic properties, steric effects, and potentially the biological activities of these compounds .
Structure-Activity Relationship Implications
The structural differences between these related compounds have important implications for their potential applications:
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The presence of fluorine in 2,2-Dimethyl-4-(3-fluoro-2-methylphenyl)-4-oxobutyric acid likely enhances its metabolic stability
-
The different substitution patterns would result in different three-dimensional shapes, affecting how these molecules interact with biological targets
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The electronic properties of the aromatic ring are significantly altered by the presence and position of the fluorine atom, which can influence binding interactions
These structural comparisons provide a foundation for understanding how subtle changes in molecular structure can lead to significant differences in chemical and biological properties.
Analytical Characterization
Accurate identification and characterization of 2,2-Dimethyl-4-(3-fluoro-2-methylphenyl)-4-oxobutyric acid require specific analytical techniques and methods.
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